molecular formula C8H13NO3 B141475 2-Acetylamino-3-cyclopropylpropionic acid CAS No. 133992-69-5

2-Acetylamino-3-cyclopropylpropionic acid

Cat. No. B141475
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-UHFFFAOYSA-N
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Description

2-Acetylamino-3-cyclopropylpropionic acid is a compound that is not directly mentioned in the provided papers. However, the papers discuss various acetylamino acids and their derivatives, which are structurally related to the compound . These compounds are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and heterocyclic systems .

Synthesis Analysis

The synthesis of related compounds often involves starting materials such as L-serine, which is more readily available compared to other acids like shikimic acid or quinic acid. Key steps in these syntheses include ring-closing metathesis and diastereoselective Grignard reactions, as seen in the synthesis of a functionalized cyclohexene skeleton of GS4104 . Another approach involves the condensation of halopyruvic acids with nitriles to form bisacylamino acids, which can be further transformed into serine derivatives and oxazolinones .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are often confirmed using various NMR experiments and sometimes X-ray crystallography. For instance, the structure of sugar-derived bicyclic aminols was established using these methods . Similarly, the orientation around the double bond for certain acetylamino derivatives was determined by X-ray analysis .

Chemical Reactions Analysis

Acetylamino acids and their derivatives participate in a variety of chemical reactions. They can undergo cyclocondensation to form bicyclic aminols or cyclization to yield tetrahydro-4-oxoquinolines . These compounds can also react with N-nucleophiles and C-nucleophiles to form various heterocyclic systems, including pyranones, pyranoazines, and pyranoazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetylamino acids and their derivatives are influenced by their functional groups and molecular structure. For example, the presence of an acetylamino group at position 3 of a newly formed pyranone ring is a common feature in the synthesis of heterocyclic compounds . The halogenated derivatives of these acids, such as 2,2-bisacylamino-3-halopropionic acids, exhibit powerful acylating properties .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of salicylic acid derivatives, including compounds structurally related to 2-acetylamino-3-cyclopropylpropionic acid, play a crucial role in the development of potential alternative drugs for various medical conditions. These derivatives, known for their anti-inflammatory and analgesic activities, are studied for their potential in substituting acetylsalicylic acid (ASA) due to their similar benefits but with potentially reduced adverse effects. The focus on novel compounds aims at leveraging their COX-2 specificity, lower toxicity profiles, and enhanced analgesic, anti-inflammatory, and antiplatelet activities, suggesting a promising avenue for new drug development (Tjahjono et al., 2022).

Anticancer Activity

The exploration of 2-arylpropionic acid-derived nonsteroidal anti-inflammatory drugs (NSAIDs), closely related in structure to 2-acetylamino-3-cyclopropylpropionic acid, reveals their antiproliferative activities against different types of cancer cells. Research emphasizes the significance of these compounds in developing potent and safe anticancer agents, highlighting their role in identifying non-COX targets that mediate anticancer activity. This underscores the potential of structurally related compounds in contributing to cancer treatment and prevention strategies (Gouda et al., 2019).

Biodegradation and Environmental Impact

Studies on the biodegradation of aromatic compounds by Escherichia coli, including those structurally akin to 2-acetylamino-3-cyclopropylpropionic acid, provide insights into the environmental impact of these substances. The research discusses the catabolism of aromatic acids and amines by E. coli, highlighting the bacterium's role in the degradation of environmental contaminants. This knowledge contributes to the development of strategies for bioremediation and environmental protection, showcasing the environmental relevance of researching such compounds (Díaz et al., 2001).

Molecular Mechanism of Action

The investigation into the molecular mechanisms of action for compounds like N-acetylcysteine (NAC) sheds light on the potential therapeutic applications of 2-acetylamino-3-cyclopropylpropionic acid and its derivatives. NAC's role in psychiatry, including its emerging benefits in treating psychiatric disorders, provides a model for understanding how structurally related compounds might exert therapeutic effects. The focus on modulating glutamatergic, neurotropic, and inflammatory pathways offers a framework for exploring the mechanisms through which similar compounds could influence health and disease (Dean et al., 2011).

properties

IUPAC Name

2-acetamido-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFPQYGJPTFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473050
Record name 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylamino-3-cyclopropylpropionic acid

CAS RN

133992-69-5
Record name 2-ACETYLAMINO-3-CYCLOPROPYLPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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